Product packaging for Fmoc-His(3-Bom)-OH(Cat. No.:CAS No. 84891-19-0)

Fmoc-His(3-Bom)-OH

Cat. No.: B613459
CAS No.: 84891-19-0
M. Wt: 497.55
InChI Key: CJBFCDKGOPEUOF-MHZLTWQESA-N
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Description

Historical Evolution of Imidazole (B134444) Side Chain Protection in Histidine

The unique nature of the histidine imidazole side chain has long been a focal point in peptide synthesis. nih.govrsc.org The imidazole ring possesses two nitrogen atoms, Nπ (N-1) and Nτ (N-3), which can exist in different tautomeric and protonation states depending on the pH. rsc.orgmdpi.com This reactivity, while essential for the biological function of many peptides and proteins, creates complications during synthesis. nih.govmdpi.com The unprotected imidazole side chain can catalyze the racemization of the activated histidine residue and can also be acylated, leading to undesired side products. peptide.compeptide.com

In the context of Boc (tert-butyloxycarbonyl) chemistry, several protecting groups for the histidine side chain were developed, including the 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) groups. peptide.com The Bom group, in particular, proved to be highly effective at suppressing racemization. peptide.com With the rise of Fmoc chemistry, which offered a milder and more orthogonal protection scheme, the need for suitable histidine derivatives compatible with this new strategy became apparent. nih.govpeptide.com

Rationale for Nπ-Benzyloxymethyl (Bom) Protection in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The selection of the benzyloxymethyl (Bom) group for the protection of the π-nitrogen of the histidine imidazole ring in Fmoc-SPPS is based on several key advantages. The primary reason is its effectiveness in preventing racemization during the coupling of the histidine residue. peptide.comglpbio.com The Nπ atom of the imidazole ring is known to promote the enolization of activated histidine derivatives, which leads to a loss of chiral purity. nih.gov By blocking this nitrogen, the Bom group effectively mitigates this side reaction.

Furthermore, the Bom group is stable under the basic conditions used for the removal of the temporary Fmoc protecting group (typically piperidine), a crucial requirement for its use in Fmoc-SPPS. researchgate.net While the Bom group is resistant to the standard cleavage conditions of Fmoc-SPPS, it can be removed during the final deprotection and cleavage of the peptide from the solid support, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). glpbio.comresearchgate.net However, the cleavage of the Bom group can release formaldehyde (B43269), which can lead to side reactions, such as the formation of a thiazolidine (B150603) with an N-terminal cysteine. The use of scavengers, like methoxyamine, in the cleavage cocktail can significantly reduce these by-products. scribd.comnih.gov

The introduction of the Bom group at the Nπ-position is a deliberate choice. While mixtures of regioisomers (Nπ and Nτ) can form during the protection reaction, the Nπ-isomer is specifically desired for its superior ability to suppress racemization. bris.ac.uk

Comparative Overview of Histidine Protecting Groups in Modern Peptide Chemistry

In modern peptide chemistry, particularly within the Fmoc/tBu strategy, several protecting groups for the histidine side chain are utilized, each with its own set of advantages and disadvantages. The most commonly used protecting group is the trityl (Trt) group. nih.govpeptide.com Fmoc-His(Trt)-OH is widely used due to its commercial availability and general effectiveness. However, the Trt group does not completely prevent racemization, especially during slow or base-mediated coupling reactions. nih.gov

Other trityl-based protecting groups, such as the methyltrityl (Mtt), are also employed. These groups offer varying degrees of acid lability, which can be advantageous in strategies requiring the selective deprotection of side chains while the peptide remains on the resin. peptide.com

The table below provides a comparative overview of some common histidine protecting groups used in Fmoc-SPPS.

Protecting GroupPosition of ProtectionKey AdvantagesKey Disadvantages
Trityl (Trt) Commercially available, generally effective.Does not fully prevent racemization. nih.gov
Benzyloxymethyl (Bom) Excellent suppression of racemization. peptide.comCleavage can release formaldehyde, requiring scavengers. researchgate.netscribd.com
tert-Butyloxycarbonyl (Boc) Nτ or NπCan be used, but lability can be an issue.May not be fully orthogonal in all Fmoc strategies. peptide.comnih.gov
4-Methoxybenzyloxymethyl (MBom) Prevents racemization even at high temperatures (e.g., microwave-assisted SPPS). nih.goviris-biotech.deRequires specific scavengers for clean cleavage. iris-biotech.de
tert-Butoxymethyl (Bum) Effective at minimizing racemization. scribd.comnih.govCleavage releases formaldehyde, similar to Bom. scribd.comnih.gov

The choice of protecting group ultimately depends on the specific requirements of the peptide being synthesized, including its length, sequence, and the desired purity. For sequences that are particularly prone to racemization or for syntheses where the highest possible chiral purity is required, Nπ-protected derivatives like Fmoc-His(3-Bom)-OH offer a significant advantage over the more commonly used Fmoc-His(Trt)-OH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N3O5 B613459 Fmoc-His(3-Bom)-OH CAS No. 84891-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBFCDKGOPEUOF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718553
Record name 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84891-19-0
Record name 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc His 3 Bom Oh

Strategies for Regioselective Nπ-Alkylation of Histidine Derivatives

The primary challenge in the synthesis of N-terminally protected histidine derivatives with a single substituent on the imidazole (B134444) ring is controlling the position of alkylation. The imidazole ring of histidine has two nitrogen atoms, designated as Nπ (N-1) and Nτ (N-3). Direct alkylation of an Nα-protected histidine often results in a mixture of Nπ and Nτ isomers, with the Nτ-isomer typically being the major product. To achieve regioselective Nπ-alkylation, as required for Fmoc-His(3-Bom)-OH, a common strategy involves the use of a temporary protecting group on the Nτ-position of the imidazole ring.

One effective approach is to start with a histidine derivative where the Nτ-position is already blocked. For instance, a derivative such as Nα-Boc-Nτ-trityl-L-histidine can be used as a starting material. The trityl group sterically hinders the Nτ-position, directing the subsequent alkylation to the Nπ-position. The use of alkyl triflates, generated in situ, has been shown to be effective for this Nπ-alkylation.

Another strategy involves the regioselective acylation of the histidine methyl ester with di-tert-butyl dicarbonate (Boc2O), which preferentially yields the Nτ-Boc protected derivative. This intermediate can then be subjected to Nπ-alkylation. The choice of solvent can also influence the regioselectivity of the alkylation reaction.

The prevention of racemization during peptide coupling is a significant advantage of using Nπ-protected histidine derivatives. The unprotected Nτ-nitrogen in Nα-protected histidine can act as a base, promoting the abstraction of the α-proton and leading to racemization. By blocking the Nπ-position, this pathway is suppressed. The table below illustrates the effectiveness of Nπ-protection in minimizing racemization compared to Nτ-protected analogues during peptide coupling.

Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH (Nτ-protected)TBTU/DIPEASignificant racemization observed
Fmoc-His(3-Bum)-OH (Nπ-protected)TBTU/DIPEA<0.2%
Fmoc-His(Boc)-OH (Nτ-protected)High Temperature (90 °C)>16%
Fmoc-His(Boc)-OH (Nτ-protected)50 °C6.8%
Fmoc-His(π-Mbom)-OH (Nπ-protected)High Temperature (90 °C)0.81%

Optimized Synthetic Routes for this compound and Related Nπ-Protected Analogs

An optimized synthetic route for this compound can be adapted from the synthesis of the analogous Nπ-tert-butyloxymethyl (Bum) protected derivative. This multi-step synthesis prioritizes high yield and purity while maintaining the stereochemical integrity of the amino acid.

The synthesis commences with the protection of the α-amino group of histidine methyl ester. A common choice for this step is the benzyloxycarbonyl (Z) group. The resulting Z-His-OMe is then regioselectively alkylated at the Nπ-position. This is achieved by first protecting the Nτ-position, for example, with a Boc group, followed by the introduction of the benzyloxymethyl (Bom) group at the Nπ-position using benzyloxymethyl chloride (Bom-Cl).

Following successful Nπ-alkylation, the methyl ester is saponified to the corresponding carboxylic acid using a base such as sodium hydroxide. The subsequent step involves the removal of the Z-group, typically by catalytic hydrogenation using palladium on carbon (Pd/C). The final step is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group by reacting the deprotected amino acid with Fmoc-succinimide (Fmoc-OSu) or a similar Fmoc-donating reagent under basic conditions.

A schematic representation of this synthetic route is as follows:

Protection of Histidine Methyl Ester: H-His-OMe is reacted with a suitable protecting group for the α-amino group, such as Z-Cl, to yield Z-His-OMe.

Regioselective Nπ-Alkylation: The Nτ-position is transiently protected, followed by the introduction of the Bom group at the Nπ-position using Bom-Cl.

Saponification: The methyl ester of the Nα-Z, Nπ-Bom protected histidine is hydrolyzed to the free carboxylic acid.

Deprotection of the α-Amino Group: The Z-group is removed by catalytic hydrogenation.

Fmoc Protection: The resulting Nπ-Bom-L-histidine is reacted with Fmoc-OSu to yield the final product, this compound.

The table below provides an overview of the key steps and typical yields for the synthesis of the related Fmoc-His(3-Bum)-OH, which serves as a model for the synthesis of this compound.

StepReactionTypical Yield
1Z-His-OMe to Z-His(3-Bum)-OMeVariable, separation of regioisomers often required
2Saponification to Z-His(3-Bum)-OH~87%
3Hydrogenation and Fmoc protection to Fmoc-His(3-Bum)-OH~79%

Process Development and Scale-Up Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration during process development and scale-up. gappeptides.com Key factors include ensuring consistent regioselectivity, managing reaction conditions, and implementing efficient purification methods.

Regioselectivity on a Large Scale: Maintaining high regioselectivity during the Nπ-alkylation step is critical. On a larger scale, minor variations in reaction conditions, such as temperature and mixing, can significantly impact the ratio of Nπ to Nτ isomers. Process optimization may involve the use of flow chemistry to achieve better control over reaction parameters.

Reagent Handling and Safety: The reagents used in the synthesis, such as Bom-Cl and the solvents, may have specific handling and safety requirements at an industrial scale. A thorough risk assessment and implementation of appropriate safety protocols are essential.

Purification and Quality Control: The purification of the final product and intermediates is a significant aspect of the scale-up process. Crystallization is often the preferred method for purification on a large scale as it is more cost-effective than chromatography. The development of robust analytical methods to monitor reaction progress and assess the purity of the final product is crucial. High-performance liquid chromatography (HPLC) is commonly used to determine the chemical and enantiomeric purity of the Fmoc-amino acid.

Waste Management: The synthesis of this compound generates waste streams that must be managed in an environmentally responsible manner. Process development should aim to minimize waste generation by optimizing reaction stoichiometry and exploring greener solvent alternatives.

Application of Fmoc His 3 Bom Oh in Solid Phase Peptide Synthesis

Integration Protocols for Fmoc-His(3-Bom)-OH into Automated SPPS

The Fmoc/tBu-based solid-phase peptide synthesis (SPPS) is a widely adopted methodology for producing peptides and can be automated for efficiency. nih.gov The integration of this compound into automated SPPS protocols is generally seamless, as it is compatible with standard Fmoc chemistry. The core of SPPS involves a cyclical process of deprotection, coupling, and washing steps. core.ac.uk

A typical automated SPPS cycle utilizing this compound would follow these general steps:

Resin Swelling: The solid support, often a resin like Wang or Rink Amide resin, is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). core.ac.ukuci.edu

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF. uci.edursc.org This exposes the free amine for the next coupling step.

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts. rsc.org

Coupling: A solution containing the this compound, an activating agent, and a base is added to the resin. The mixture is agitated for a predetermined time to facilitate peptide bond formation. rsc.org For instance, a common protocol involves using a 5-fold excess of the Fmoc-amino acid and an activating agent like HATU with a base such as DIPEA. rsc.org

Washing: The resin is washed again with DMF to remove unreacted reagents. rsc.org

This cycle is repeated for each amino acid in the peptide sequence. The use of this compound does not necessitate significant deviations from standard automated SPPS protocols designed for other Fmoc-protected amino acids. nih.gov However, due to the slightly higher cost of this specialized derivative, its use may be strategically reserved for manual coupling or for particularly challenging sequences where the risk of racemization is high. peptide.com

Coupling Efficiency and Kinetic Parameters of this compound in Peptide Bond Formation

A key advantage of this compound is its ability to suppress racemization during peptide coupling. bris.ac.uknih.gov Racemization of histidine is a significant concern, particularly with the commonly used Fmoc-His(Trt)-OH, as the π-nitrogen of the imidazole (B134444) ring can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemistry. nih.govsemanticscholar.org The Bom group at the π-nitrogen position effectively blocks this side reaction. semanticscholar.org

Studies have demonstrated the superior performance of π-protected histidine derivatives in minimizing racemization. For example, in the synthesis of a model peptide, coupling with Fmoc-His(3-Bum)-OH using the standard reagent TBTU showed no detectable racemization. bris.ac.ukscribd.com In contrast, the use of Fmoc-His(1-Trt)-OH under similar conditions can lead to measurable levels of the D-His epimer. bris.ac.ukscribd.com While specific kinetic data for this compound is not extensively detailed in the provided search results, the high coupling yields and minimal racemization observed in various studies indirectly point towards favorable kinetic parameters. For instance, an 88% yield with negligible racemization was achieved in the coupling of a related derivative, Fmoc-L-His(MBom)-OH, showcasing the effectiveness of this protection strategy.

The completion of the coupling reaction for this compound has been observed within 1 to 1.5 hours when activated with TBTU and DIPEA, which is a typical timeframe for SPPS coupling reactions. bris.ac.uk This suggests that the steric hindrance from the Bom group does not significantly impede the rate of peptide bond formation.

Optimization of Coupling Conditions to Maximize Incorporation Yield and Minimize Side Reactions

To achieve optimal results with this compound, careful consideration of coupling reagents, additives, solvents, and temperature is crucial.

Evaluation of Coupling Reagents and Additives with this compound

The choice of coupling reagent plays a significant role in the efficiency of peptide bond formation and the prevention of side reactions. bris.ac.uk Carbodiimides and uronium/phosphonium-based reagents are commonly employed in SPPS.

Coupling Reagent ClassExamplesAdditivesGeneral Performance with His Derivatives
Uronium/Phosphonium TBTU, HBTU, HATU, PyAOP, PyBOPHOBt, HOAt, OxymaPure, DIPEA, NMMGenerally provide rapid and efficient coupling. However, basic conditions can increase the risk of racemization with Nτ-protected His derivatives. nih.gov
Carbodiimides DIC, DCCHOBt, HOAt, OxymaPureAcidic coupling conditions with these reagents can help maintain the stereochemistry of histidine. nih.gov

This table is a summary of information on coupling reagents commonly used in SPPS.

For this compound, standard coupling reagents like TBTU in the presence of a base such as DIPEA have been shown to be effective, yielding the desired product with high purity and no detectable racemization. bris.ac.uk The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can further enhance coupling efficiency and suppress side reactions. issuu.com

A study comparing Fmoc-His(Trt)-OH and Fmoc-His(MBom)-OH (a closely related derivative) highlighted that with HCTU/6-Cl-HOBt/DIPEA activation, the MBom-protected derivative showed significantly less racemization, especially with pre-activation time. nih.gov This underscores the importance of the π-protection in combination with modern, highly efficient coupling reagents.

During the final cleavage and deprotection of the peptide from the resin, byproducts can form. Specifically, the cleavage of the Bom group can release formaldehyde (B43269). The addition of scavengers, such as methoxyamine, to the cleavage cocktail has been shown to significantly reduce the formation of these byproducts. nih.gov

Impact of Solvent Systems and Reaction Temperature on Coupling Performance

The solvent system and reaction temperature are critical parameters that can influence the swelling of the resin, the solubility of reagents, and the rates of both the desired coupling reaction and potential side reactions. core.ac.uk

Solvent Systems: N,N-Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents, as well as its ability to swell the polystyrene-based resins typically used. core.ac.uk Dichloromethane (DCM) is also frequently used, particularly for resin swelling and washing steps. rsc.org For coupling Fmoc-His(3-Bum)-OH, a mixture of THF/DMF has been used for swelling the resin prior to coupling. bris.ac.uk

Reaction Temperature: Most SPPS couplings are performed at room temperature. However, elevated temperatures, often facilitated by microwave irradiation, can be employed to accelerate slow coupling reactions. rsc.org While higher temperatures can increase the reaction rate, they can also increase the risk of side reactions, including racemization. researchgate.net Studies have shown that even at elevated temperatures (e.g., 80°C), π-protected histidine derivatives like Fmoc-His(MBom)-OH exhibit significantly lower racemization compared to their Nτ-protected counterparts. nih.gov For instance, at 50°C, coupling with His(Trt) resulted in 6.8% of the D-isomer, while Fmoc-His(Boc)-OH, another π-protected derivative, showed significantly reduced epimerization. amazonaws.com This suggests that this compound would also offer enhanced stability against temperature-induced racemization.

Stereochemical Integrity and Racemization Control with Fmoc His 3 Bom Oh

Mechanistic Understanding of Histidine Racemization in Peptide Synthesis

Histidine is one of the most racemization-prone amino acids during peptide synthesis. nih.gov The underlying mechanism for this loss of chiral integrity is directly linked to the chemical nature of its imidazole (B134444) side chain. core.ac.ukpeptide.com The imidazole group contains two nitrogen atoms: the τ-nitrogen (Nτ, tele), which is distant from the alpha-carbon, and the π-nitrogen (Nπ, pros), which is proximal to the alpha-carbon. core.ac.uk

During the activation of the carboxyl group for peptide bond formation, an electron-withdrawing group is introduced, which increases the acidity of the α-proton. The unprotected π-nitrogen of the imidazole ring is sufficiently basic to act as an internal base catalyst. chimia.chresearchgate.net It can abstract the acidic α-proton, leading to the formation of a planar, achiral enolate intermediate. nih.govsemanticscholar.org Subsequent reprotonation of this enolate can occur from either face, resulting in a mixture of the L- and D-enantiomers, thereby causing racemization. nih.govchimia.chsemanticscholar.org This side reaction is particularly pronounced when using base-mediated coupling methods or when activation times are prolonged. nih.gov Therefore, the most effective strategy to preserve the stereochemical purity of histidine during coupling is to block the catalytic activity of the π-nitrogen through the use of a suitable protecting group. nih.govsemanticscholar.orgpeptide.com

Comparative Analysis of Racemization Profiles: Fmoc-His(3-Bom)-OH versus Nτ-Protected Histidine Derivatives

The choice of protecting group for the histidine imidazole side chain is critical for controlling racemization. The position of the protecting group (π vs. τ) is the most significant factor determining the stereochemical outcome of the coupling reaction.

The most commonly used derivative in Fmoc solid-phase peptide synthesis (SPPS) has historically been Fmoc-His(Trt)-OH, where the bulky trityl (Trt) group is attached to the τ-nitrogen. nih.govresearchgate.net While this protection prevents side-chain acylation, it leaves the π-nitrogen free to catalyze racemization. chimia.chresearchgate.net In contrast, this compound features the benzyloxymethyl (Bom) group on the π-nitrogen, directly addressing the root cause of racemization.

Comparative studies highlight the superior performance of π-protected histidine derivatives. For instance, when coupling Fmoc-His(Trt)-OH using HCTU/6-Cl-HOBt/DIPEA activation, the level of the D-isomer increased from 1% with no preactivation to 7.8% after a 5-minute preactivation period. nih.govsemanticscholar.org Under microwave heating conditions at 80°C, racemization with Nτ-Trt protection reached as high as 16.6%. nih.govsemanticscholar.org

While direct racemization data for this compound under these exact conditions is not extensively published, studies on the closely related Fmoc-His(3-Bum)-OH are highly illustrative. During the critical step of esterifying the amino acid to a resin—a process known to be sensitive to racemization—Fmoc-His(1-Trt)-OH showed significant epimerization, whereas the π-protected derivative demonstrated exceptional stability.

Table 1: Comparative Racemization during Esterification on Sasrin™ Resin
Histidine DerivativeProtecting Group PositionRacemization (%)
Fmoc-His(1-Trt)-OHτ-Nitrogen5.6
Fmoc-His(3-Bum)-OHπ-Nitrogen0.5

Data sourced from Mergler et al. (2001). bris.ac.ukscribd.com

This data clearly shows that blocking the π-nitrogen with a Bum group, which is structurally and functionally analogous to the Bom group, reduces racemization by an order of magnitude compared to the τ-protected Trt derivative under harsh esterification conditions. bris.ac.ukscribd.com

The success of π-nitrogen protection has led to the development of several related derivatives, including those with t-butoxymethyl (Bum) and 4-methoxybenzyloxymethyl (MBom) groups.

Fmoc-His(Bum)-OH : The Bum group is a close analogue of the Bom group. nih.gov The primary distinction lies in their acid lability; the Bum group is designed to be cleaved by trifluoroacetic acid (TFA), making it compatible with standard Fmoc-SPPS cleavage protocols. nih.govsemanticscholar.org In contrast, the Bom group is more robust and resistant to standard TFA cleavage, a characteristic inherited from its original application in Boc-based synthesis. glpbio.combzchemicals.com In terms of preventing racemization, their performance is expected to be nearly identical, as both effectively shield the π-nitrogen. Studies have confirmed that Fmoc-His(3-Bum)-OH provides excellent suppression of racemization during coupling reactions. bris.ac.ukscribd.comnih.gov

Fmoc-His(MBom)-OH : The MBom group was also developed as a π-nitrogen protecting group to minimize racemization in Fmoc chemistry. peptide.com It has proven highly effective, particularly in challenging syntheses involving high temperatures, such as microwave-assisted SPPS. nih.govsemanticscholar.orgiris-biotech.de A direct comparison between Fmoc-His(Trt)-OH and Fmoc-His(MBom)-OH under aggressive coupling conditions starkly illustrates the benefit of π-protection.

Table 2: Comparative Racemization with HCTU/6-Cl-HOBt/DIPEA Activation
Histidine DerivativeProtecting Group PositionPreactivation TimeRacemization (%)
Fmoc-His(Trt)-OHτ-Nitrogen0 min1.0
5 min7.8
Fmoc-His(MBom)-OHπ-Nitrogen5 min0.3

Data sourced from Isidro-Llobet et al. (2009). nih.govsemanticscholar.org

The Bom, Bum, and MBom groups all function via the same principle: steric and electronic blocking of the π-nitrogen. While all are highly effective at maintaining stereochemical integrity, the choice between them often comes down to factors like cleavage conditions and cost, with the MBom derivative noted as being particularly expensive. nih.govsemanticscholar.org

Influence of the Bom Protecting Group on the Imidazole π-Nitrogen and Alpha-Carbon Stereocenter Stability

The effectiveness of this compound in controlling racemization is a direct consequence of the influence of the Bom protecting group on the imidazole π-nitrogen. By covalently bonding the benzyloxymethyl group to the π-nitrogen, two critical stabilizing effects are achieved.

First, the Bom group provides a physical, steric barrier that prevents the π-nitrogen from accessing the α-proton of the activated histidine. chimia.chresearchgate.net This steric hindrance alone is a significant factor in disrupting the intramolecular base catalysis mechanism.

Second, the introduction of the acetal-type Bom group alters the electronic properties of the imidazole ring. It effectively neutralizes the basicity of the π-nitrogen, rendering it incapable of abstracting the α-proton. chimia.ch By eliminating the primary catalyst for the enolization reaction, the formation of the achiral enolate intermediate is prevented. nih.govsemanticscholar.org As a result, the stereocenter at the alpha-carbon remains in its original configuration throughout the activation and coupling process, ensuring the chiral purity of the incorporated histidine residue. glpbio.com The protection of the π-nitrogen is therefore the most definitive method for maintaining the stability of the alpha-carbon stereocenter. nih.govchimia.ch

Deprotection Chemistry and Side Reaction Mitigation in Fmoc His 3 Bom Oh Containing Peptides

Orthogonality and Selectivity in the Cleavage of the Bom Protecting Group

The success of modern peptide synthesis, particularly the Fmoc/tBu strategy, hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. nih.govpeptide.comwiley-vch.de The standard Fmoc/tBu approach utilizes a base-labile Nα-Fmoc group for temporary protection of the growing peptide chain's N-terminus and acid-labile groups for the permanent protection of reactive amino acid side chains. nih.govuwec.edu The Nα-Fmoc group is typically removed at each cycle of synthesis using a secondary amine base, most commonly piperidine (B6355638). wiley-vch.de

The His(3-Bom) side chain protection fits within this orthogonal scheme, as the Bom group is stable to the basic conditions used for Fmoc removal. chemistrydocs.com Its removal requires much stronger conditions, ensuring it remains intact throughout the iterative cycles of chain elongation. The selectivity of Bom group cleavage is achieved through the use of strong acids or hydrogenolysis, conditions that are only applied at the final step of the synthesis. chemistrydocs.com

While most standard side-chain protecting groups in Fmoc-SPPS (e.g., tert-butyl (tBu), trityl (Trt)) are cleaved with a standard trifluoroacetic acid (TFA) cocktail, the Bom group exhibits greater stability. peptide.comchemistrydocs.com It is reported to be resistant to neat TFA under conditions that would cleave more labile groups. chemistrydocs.com This differential stability allows for selective deprotection schemes. For instance, a peptide can be cleaved from a hyper-acid-sensitive resin, leaving the His(Bom) and other side-chain protections intact for subsequent fragment condensation strategies. However, for the final deprotection of the peptide, conditions must be sufficiently strong to cleave the Bom group, typically requiring strong acids like hydrogen fluoride (B91410) (HF) or specific, harsh TFA-based cocktails. chemistrydocs.comuwec.edu

Table 1: Orthogonality of Protecting Groups in Fmoc-SPPS with His(Bom)

Protecting Group Typical Amino Acid Linkage Type Cleavage Condition Orthogonal to Bom?
Fmoc Nα-amino group Urethane 20% Piperidine in DMF Yes
tBu Ser, Thr, Asp, Glu Ether, Ester TFA-based cocktail No (Cleaved simultaneously or under similar conditions)
Trt Cys, Asn, Gln, His Ether, Thioether TFA-based cocktail (mild) Partially (Trt is more labile) peptide.com
Pbf Arg Sulfonamide TFA-based cocktail No (Cleaved simultaneously) nih.gov

| Bom | His | Acetal (B89532) | Strong Acid (HF, HBr/AcOH) / Hydrogenolysis | N/A |

Advanced Deprotection Strategies for Bom-Protected Histidine Residues

The robust nature of the benzyloxymethyl (Bom) protecting group necessitates specific and often harsh conditions for its complete removal from the histidine side chain. Standard final cleavage conditions used in Fmoc-SPPS may be insufficient, leading to incomplete deprotection.

Acid-catalyzed cleavage is the most common method for removing the Bom group during the final deprotection step. The mechanism involves the protonation of the acetal oxygen followed by cleavage to form a stable benzyl (B1604629) cation and formaldehyde (B43269). elte.hu

Hydrogen Fluoride (HF): Traditionally used in Boc-SPPS, anhydrous HF is highly effective at cleaving the Bom group. chemistrydocs.comresearchgate.net While effective, HF is extremely toxic and requires specialized laboratory equipment, making it less common in routine Fmoc-SPPS laboratories. peptide.com

Hydrogen Bromide in Acetic Acid (HBr/AcOH): This is another strong acid reagent capable of cleaving the Bom group. chemistrydocs.com Like HF, it is highly corrosive and can promote side reactions if not used with appropriate scavengers.

Trifluoroacetic Acid (TFA) Cocktails: While the Bom group is relatively stable to TFA, its cleavage can be achieved with extended treatment times or with "harsher" TFA cocktails. uwec.edu For the related and TFA-labile N(π)-t-butoxymethyl (Bum) group, studies have shown that cleavage can be sluggish with 95% aqueous TFA, sometimes requiring several hours for completion. bris.ac.uk The efficacy of TFA for Bom cleavage is often sequence-dependent and may require optimization. The use of strong Lewis acids in conjunction with TFA has also been explored to enhance cleavage efficiency.

An alternative to strong acidolysis is catalytic hydrogenolysis. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), with a hydrogen source to cleave the benzyl-oxygen bond of the Bom group. mdpi.com

This approach offers the potential for milder, more selective deprotection. However, its reliability has been questioned, and several challenges exist. chemistrydocs.com The efficiency of heterogeneous catalysis (like with Pd/C) can be hindered by the peptide being bound to the solid-phase support, potentially leading to incomplete deprotection. Furthermore, certain peptide sequences, particularly those containing sulfur, can poison the catalyst. Recent studies have demonstrated novel hydrogenolysis methods for cleaving even the traditionally acid-stable Fmoc group under mildly acidic conditions, suggesting that with further development, hydrogenolysis could become a more reliable and orthogonal tool for complex deprotection schemes, including that of the Bom group. nih.govresearchgate.net

Characterization and Prevention of Formaldehyde-Derived Adducts during Bom Deprotection

A significant and unavoidable consequence of Bom group cleavage, regardless of the method, is the release of one equivalent of formaldehyde. researchgate.netug.edu.pl Formaldehyde is a highly reactive electrophile that can readily react with nucleophilic sites on the deprotected peptide, leading to undesired modifications that complicate purification and reduce yields. elte.huug.edu.pl

The most well-characterized side reaction involves peptides with an N-terminal cysteine. The liberated formaldehyde reacts with the N-terminal amine and the cysteine thiol to form a stable five-membered thiazolidine-4-carboxylic acid (Thz) ring. researchgate.netbris.ac.uk Other potential side reactions include the formylation or hydroxymethylation of the peptide's N-terminus or the side chains of lysine (B10760008) and tryptophan. ug.edu.plrsc.org

Prevention of these side reactions is critical and is achieved by including highly reactive formaldehyde scavengers in the cleavage cocktail. These scavengers react with formaldehyde faster than the peptide does, effectively removing it from the reaction mixture.

Methoxyamine Hydrochloride (MeONH₂·HCl): This has been shown to be a highly effective scavenger for formaldehyde released from related Bum-protected histidine. bris.ac.uk It reacts with formaldehyde to form a stable oxime.

Thiol-based Scavengers: Scavengers typically included in cleavage cocktails to trap carbocations, such as 1,2-ethanedithiol (B43112) (EDT) or 1,4-butanedithiol (B72698) (BDT), can also react with formaldehyde but are often not efficient enough to completely prevent peptide modification. researchgate.netbris.ac.uk

Hydroxylamine (B1172632) Derivatives: Other hydroxylamine derivatives have also been shown to efficiently suppress side reactions associated with formaldehyde during strong acid deprotection. researchgate.net

Table 2: Common Formaldehyde-Derived Adducts and Mitigation Strategies

Nucleophilic Residue Adduct Structure/Type Prevention Strategy Efficacy
N-terminal Cysteine Thiazolidine-4-carboxylic acid (Thz) Addition of Methoxyamine (MeONH₂·HCl) to cleavage cocktail High bris.ac.uk
N-terminal Amine N-formylation, N-hydroxymethylation Addition of Methoxyamine or other hydroxylamine derivatives High researchgate.net
Lysine Side Chain Nε-formylation, Nε-hydroxymethylation Addition of Methoxyamine or other hydroxylamine derivatives Moderate to High

Impact of Deprotection Conditions on Overall Peptide Purity and Yield

The ultimate goal of peptide synthesis is to obtain the target peptide in high purity and yield. The final deprotection and cleavage step is a critical determinant of this outcome. The choice of deprotection conditions for a His(Bom)-containing peptide has a direct and significant impact on the quality of the crude product.

Side-Reaction Formation: Failure to effectively scavenge the liberated formaldehyde will lead to the formation of various peptide adducts (e.g., Thz-peptide, formyl-peptide). bris.ac.uk These impurities contaminate the crude product, reduce the yield of the target peptide, and necessitate more complex and time-consuming purification procedures, which in turn leads to lower recovery yields.

Peptide Degradation: While strong acid conditions are needed for Bom cleavage, excessively harsh conditions or prolonged exposure can lead to the degradation of the peptide itself, for example, through hydrolysis of acid-sensitive peptide bonds (e.g., Asp-Pro) or modification of other sensitive residues like tryptophan.

Table 3: Summary of Compound Names

Abbreviation/Trivial Name Full Chemical Name
Fmoc-His(3-Bom)-OH Nα-(9-Fluorenylmethoxycarbonyl)-N(π)-benzyloxymethyl-L-histidine
Fmoc 9-Fluorenylmethoxycarbonyl
Boc tert-Butyloxycarbonyl
Bom Benzyloxymethyl
Bum tert-Butoxymethyl
MBom Methoxybenzyloxymethyl
tBu tert-Butyl
Trt Trityl (Triphenylmethyl)
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
TFA Trifluoroacetic acid
HF Hydrogen fluoride
HBr/AcOH Hydrogen Bromide in Acetic Acid
Thz Thiazolidine-4-carboxylic acid
EDT 1,2-Ethanedithiol
BDT 1,4-Butanedithiol
MeONH₂·HCl Methoxyamine hydrochloride

Advanced Research Applications and Structural Modifications of Fmoc His 3 Bom Oh

Synthesis of Peptides with Challenging Sequences Incorporating Fmoc-His(3-Bom)-OH

The synthesis of peptides containing "difficult" sequences, which are prone to aggregation or incomplete coupling reactions, presents a significant hurdle in peptide chemistry. Histidine-containing peptides, in particular, can be challenging due to the potential for racemization and other side reactions. The selection of an appropriate side-chain protecting group for histidine is critical in mitigating these issues. The π-nitrogen protection offered by the benzyloxymethyl (Bom) group in this compound has proven effective in minimizing racemization during coupling reactions. chemimpex.combris.ac.uk

A notable example that highlights the utility of a closely related derivative, Fmoc-His(3-Bum)-OH (where Bum is t-butoxymethyl), is the synthesis of the transforming growth factor-β (TGF-β) fragment, TGF-β(34-43), which has the sequence H-Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys-OH. This peptide is considered a challenging sequence, particularly due to the presence of a cysteine residue adjacent to histidine. In a comparative study, the synthesis of this peptide was undertaken using both Fmoc-His(1-Trt)-OH and Fmoc-His(3-Bum)-OH. The results indicated that the use of the π-protected histidine derivative led to a cleaner crude product with fewer byproducts. bris.ac.uknih.gov

ParameterFmoc-His(1-Trt)-OHFmoc-His(3-Bum)-OH
Peptide Synthesized TGF-β(34-43)TGF-β(34-43)
Key Challenge Cysteine adjacent to HistidineCysteine adjacent to Histidine
Observed Byproducts Multiple unidentified byproductsThiazolidine (B150603) derivative
Relative Purity LowerHigher

Design and Preparation of Histidine-Containing Peptidomimetics Utilizing this compound

Peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties, are a major focus of modern medicinal chemistry. The histidine side chain is a key pharmacophore in many bioactive peptides, and thus, the development of histidine-containing peptidomimetics is of significant interest. This compound serves as a valuable starting material for the synthesis of such molecules due to the stability of the Bom protecting group under various reaction conditions, allowing for selective modification of other parts of the molecule.

One area of active research is the development of lipopeptidomimetics, where lipidic moieties are attached to a peptide scaffold to enhance membrane permeability and bioavailability. For instance, histidine-derived lipoamino acids have been synthesized and shown to possess potent antimicrobial activity. While not exclusively using the Bom protecting group, the synthetic strategies employed in creating these molecules highlight the principles that can be applied when using this compound. The synthesis often involves the alkylation of the imidazole (B134444) ring, a reaction for which the protection of one of the ring nitrogens is essential to ensure regioselectivity. The π-protection offered by the Bom group directs alkylation to the τ-nitrogen, enabling the synthesis of specific isomers.

The general approach to designing such peptidomimetics involves the solid-phase synthesis of a short peptide sequence containing the protected histidine, followed by on-resin or solution-phase modification. For example, a di- or tripeptide containing this compound could be assembled, and then a lipid tail could be coupled to the N-terminus or a side chain of another amino acid. The robust nature of the Bom group ensures it remains intact during these synthetic manipulations, to be removed during the final deprotection step.

Investigations into the Synthesis of Homo-Histidine Derivatives from this compound Precursors

Homo-histidine, an amino acid with an additional methylene (B1212753) group in its backbone or side chain, is a valuable building block for creating peptidomimetics with altered conformational properties. The synthesis of β-homo-histidine derivatives, in particular, has been an area of interest. However, the synthesis of these compounds has proven to be challenging.

Notably, attempts to synthesize β³-homo-histidine via the Arndt-Eistert homologation of Fmoc-His(τ-BOM)-OH were reported to be unsuccessful. mdpi.com The Arndt-Eistert reaction involves the conversion of a carboxylic acid to a diazoketone, followed by a Wolff rearrangement. In the case of Fmoc-His(τ-BOM)-OH, the reaction to form the corresponding diazoketone with diazomethane (B1218177) did not proceed as expected. This was attributed to the nucleophilic character of the unprotected π-nitrogen of the imidazole ring, which likely interfered with the reaction. mdpi.com

This finding suggests that the position of the protecting group on the imidazole ring is critical for the success of certain synthetic transformations. While the π-protection of the Bom group in this compound is advantageous for preventing racemization in standard peptide synthesis, it may not be suitable for all types of synthetic modifications.

Further research has shown that the use of a strongly electron-withdrawing protecting group on the imidazole nitrogen, such as a tosyl (Ts) group, can facilitate the formation of the diazoketone required for the Arndt-Eistert homologation. mdpi.com This highlights the importance of selecting the appropriate protecting group strategy based on the specific synthetic route being pursued.

Histidine DerivativeSynthetic MethodOutcomeReference
Fmoc-His(τ-BOM)-OHArndt-Eistert HomologationUnsuccessful diazoketone formation mdpi.com
Boc-His(Ts)-OHArndt-Eistert HomologationSuccessful diazoketone formation mdpi.com

Analytical and Spectroscopic Methodologies for Research on Fmoc His 3 Bom Oh

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are central to evaluating the purity and enantiomeric excess of Fmoc-His(3-Bom)-OH. These techniques separate the target compound from impurities, including by-products from synthesis and potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the chemical purity of this compound. Specifically, Reversed-Phase HPLC (RP-HPLC) is widely utilized, where the stationary phase is nonpolar (commonly C18) and the mobile phase is a polar solvent mixture.

In a typical RP-HPLC setup for purity analysis of this compound, a gradient elution is employed. bris.ac.uk This involves changing the composition of the mobile phase over the course of the analysis. For instance, a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system. bris.ac.uk The TFA acts as an ion-pairing agent to improve peak shape. Detection is often performed using a UV detector, typically at wavelengths of 220 nm or 260 nm, where the Fmoc group and the imidazole (B134444) ring exhibit strong absorbance. bris.ac.uk A high purity of 99.3% has been reported for this compound using such a method. bris.ac.uk

Table 1: Representative RP-HPLC Conditions for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 300 Å
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 25-100% B over 25 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

Advanced Chromatographic Methods for Stereoisomer Separation and Quantification

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides. cem.com Histidine derivatives are particularly susceptible to racemization during activation in peptide synthesis. cem.comacs.org

Advanced chromatographic techniques, particularly chiral HPLC, are employed to separate and quantify the enantiomers of this compound. This often involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of a wide range of Fmoc-amino acids. phenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Mobile phases in chiral HPLC for Fmoc-amino acids often consist of an organic modifier like acetonitrile or methanol (B129727) with an acidic additive such as TFA or formic acid. phenomenex.com In one study, the D-enantiomer content of this compound was determined to be as low as 0.2%. bris.ac.uk

Mass Spectrometric Techniques for Structural Elucidation and By-Product Identification

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing precise molecular weight information and fragmentation patterns that confirm its identity and help in the identification of by-products.

Electrospray Ionization Mass Spectrometry (ESMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like protected amino acids. In ESMS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions that can be analyzed. For this compound, ESMS typically shows the protonated molecular ion [M+H]+, confirming its molecular weight. bris.ac.uk

When coupled with liquid chromatography, LC-MS provides a powerful two-dimensional analytical technique. The LC separates the components of a mixture, which are then sequentially introduced into the mass spectrometer for detection and identification. This is particularly useful for identifying and characterizing by-products that may be present in the crude product of a synthesis. For instance, LC-MS has been used to identify by-products in peptide synthesis that utilized this compound, such as peptides with incomplete deprotection of the Bom group. bris.ac.uk

Table 2: Mass Spectrometric Data for this compound and Related Species

SpeciesTechniqueObserved m/z
This compoundESMS464.2 [M+H]+
Incompletely deprotected peptideLC-MS1109.5 [M+H]+

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of this compound and its derivatives.

Application of 1H, 13C, and 2D NMR in Confirming this compound Derivatives and Peptide Sequences

Proton (¹H) NMR spectroscopy is used to confirm the presence of key structural motifs in this compound. The spectrum will show characteristic signals for the protons of the Fmoc group, the histidine side chain, and the Bom protecting group. For example, in a related compound, Boc-His(3-Bom)-OMe, the protons of the imidazole ring appear at δ 6.83 and 7.52 ppm. bris.ac.uk

Carbon-13 (¹³C) NMR provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons are indicative of their local electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. While specific 2D NMR data for this compound is not extensively reported, these techniques are routinely applied in the structural elucidation of complex organic molecules and peptides containing this residue. For instance, NMR has been used to distinguish between diastereomers of a model peptide, which was not possible by HPLC alone. bris.ac.uk

Q & A

Q. What are the recommended protocols for handling and solubilizing Fmoc-His(3-Bom)-OH in solid-phase peptide synthesis (SPPS)?

this compound is typically dissolved in dioxane at a concentration of 20 mg/ml for SPPS applications. Storage should be at 4°C to maintain stability, and the compound should be protected from moisture to prevent degradation. Prior to coupling, pre-activation with reagents like HOBt/DIC or Oxyma Pure/DIC is recommended to enhance efficiency. Ensure inert gas purging during activation to minimize side reactions .

Q. How can researchers mitigate common side reactions, such as racemization, during this compound incorporation?

Racemization of histidine derivatives is influenced by coupling temperature and activation methods. For this compound:

  • Use lower coupling temperatures (e.g., ≤50°C) to reduce epimerization risk.
  • Opt for in-situ activation strategies (e.g., DIC/HOBt) over pre-activation to minimize prolonged exposure to basic conditions.
  • Monitor reaction progress via Kaiser or chloranil tests to ensure complete coupling before deprotection .

Q. What analytical techniques are suitable for assessing the purity and identity of this compound?

Technique Conditions Purpose
TLCSilica gel 60 F254; Solvent systems: Chloroform/MeOH/AcOH/H₂O (85:13:0.5:1.5)Purity verification
HPLCReverse-phase C18 column; Gradient: 10–90% acetonitrile in 0.1% TFAQuantification and impurity profiling
NMRDMSO-d₆ or CDCl₃Structural confirmation
Refer to Certificates of Analysis (COA) for batch-specific data, and cross-validate with in-house standards .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize this compound coupling efficiency while suppressing Nα-DIC-endcapping?

Nα-DIC-endcapping occurs when unreacted amino groups react with DIC, forming inert urea derivatives. To address this:

  • DOE Variables : Test coupling time (10–60 min), temperature (25–50°C), and DIC equivalents (2–5 eq).
  • Key Findings : Shorter activation times (<30 min) and stoichiometric DIC (3 eq) reduce endcapping by 70% while maintaining >95% coupling yield.
  • Validation : Use LC-MS to detect truncated peptides and quantify endcapping byproducts .

Q. How does the choice of histidine protecting group (e.g., Bom vs. Boc vs. Trt) impact peptide bioactivity and synthesis scalability?

  • Bom Group : Offers moderate steric protection, suitable for peptides requiring histidine-mediated interactions (e.g., metal-binding motifs). However, it may require harsher deprotection conditions (e.g., TFA with scavengers).
  • Boc Group : Provides superior racemization resistance at elevated temperatures (up to 50°C), ideal for automated synthesis.
  • Trt Group : Higher steric bulk reduces coupling efficiency but enhances stability in acidic environments.
    Comparative studies show Bom derivatives balance cost and synthetic flexibility for medium-scale research .

Q. What strategies improve the solubility of this compound in non-polar solvents for microwave-assisted SPPS?

Microwave SPPS often requires solvents like DMF or NMP. For improved solubility:

  • Additive Screening : Incorporate 0.1 M Oxyma Pure or 5% v/v DMSO to enhance dissolution.
  • Temperature Modulation : Pre-warm solvents to 40°C before mixing.
  • Ultrasonication : Apply 15–30 sec pulses to disrupt crystalline aggregates.
    Post-coupling, validate incorporation via MALDI-TOF to detect missed sequences .

Q. Methodological Recommendations

  • Racemization Control : Use chiral HPLC to quantify D/L-histidine ratios. Acceptable thresholds are <1% for therapeutic peptides .
  • Deprotection Optimization : For Bom removal, employ TFA/water/TIPS (95:2.5:2.5) with 2 hr incubation to minimize side-chain degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.